molecular formula C10H20N2 B1488636 N-cyclobutyl-1-methylpiperidin-4-amine CAS No. 1248695-65-9

N-cyclobutyl-1-methylpiperidin-4-amine

Cat. No.: B1488636
CAS No.: 1248695-65-9
M. Wt: 168.28 g/mol
InChI Key: UICRHNQDNNTCLD-UHFFFAOYSA-N
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Description

N-Cyclobutyl-1-methylpiperidin-4-amine is a piperidine derivative featuring a cyclobutyl substituent on the amine group and a methyl group on the piperidine nitrogen. Its molecular formula is C₁₁H₂₂N₂, with a molecular weight of 182.31 g/mol. The cyclobutyl group introduces steric bulk and moderate lipophilicity, while the methyl group on the piperidine ring may influence metabolic stability and bioavailability.

Properties

CAS No.

1248695-65-9

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

N-cyclobutyl-1-methylpiperidin-4-amine

InChI

InChI=1S/C10H20N2/c1-12-7-5-10(6-8-12)11-9-3-2-4-9/h9-11H,2-8H2,1H3

InChI Key

UICRHNQDNNTCLD-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)NC2CCC2

Canonical SMILES

CN1CCC(CC1)NC2CCC2

Origin of Product

United States

Comparison with Similar Compounds

1-Cyclobutanecarbonylpiperidin-4-amine (CAS 926211-25-8)

  • Structure : A cyclobutane carbonyl group replaces the direct cyclobutylamine linkage.
  • Molecular Formula : C₁₀H₁₈N₂O.
  • The amide bond may reduce metabolic stability due to susceptibility to hydrolysis.
  • Applications : Likely explored as a protease inhibitor intermediate, leveraging the amide’s hydrogen-bonding capacity .

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

  • Structure : Cyclopropylamine substituent with a pyrazole-pyridine core.
  • Pyridine and pyrazole moieties enable π-π stacking and metal coordination, unlike the purely aliphatic N-cyclobutyl compound.
  • Synthesis : Prepared via copper-catalyzed coupling (17.9% yield), suggesting similar methods could apply to the target compound with optimized conditions .

N-Methyl-1-(pyrimidin-4-yl)piperidin-4-amine (CAS 1343134-72-4)

  • Structure : Pyrimidine ring replaces the cyclobutyl group.
  • Molecular Formula : C₁₀H₁₆N₄.
  • Key Differences :
    • The aromatic pyrimidine enhances planar interactions, making it suitable for kinase inhibition.
    • Higher nitrogen content increases solubility in acidic environments.
  • Applications : Likely used in oncology or antiviral research due to pyrimidine’s prevalence in nucleoside analogs .

1-Acetylpiperidin-4-amine

  • Structure : Acetyl group on the piperidine nitrogen.
  • Molecular Formula : C₇H₁₄N₂O.
  • Key Differences :
    • Acetylation reduces basicity of the amine, altering pharmacokinetics.
    • Increased lipophilicity compared to the cyclobutyl derivative may enhance membrane permeability .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
N-Cyclobutyl-1-methylpiperidin-4-amine C₁₁H₂₂N₂ 182.31 Cyclobutylamine, methylpiperidine CNS therapeutics
1-Cyclobutanecarbonylpiperidin-4-amine C₁₀H₁₈N₂O 182.27 Cyclobutane carbonyl, amide Protease inhibitors
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₆N₄ 216.28 Cyclopropane, pyrazole-pyridine Kinase inhibitors
N-Methyl-1-(pyrimidin-4-yl)piperidin-4-amine C₁₀H₁₆N₄ 192.26 Pyrimidine, methylpiperidine Antiviral/oncology agents
1-Acetylpiperidin-4-amine C₇H₁₄N₂O 142.20 Acetylated amine Metabolic intermediates

Research Findings and Implications

  • Synthesis Challenges : Cyclobutylamines often require specialized coupling agents (e.g., copper bromide in ) due to steric hindrance, leading to lower yields (~17.9%) compared to smaller cycloalkyl analogs .
  • Metabolic Stability : N-Methyl groups on piperidine (as in the target compound) are less prone to oxidative metabolism than larger substituents like pyrimidine or pyridine .

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